Chiniofon

Description

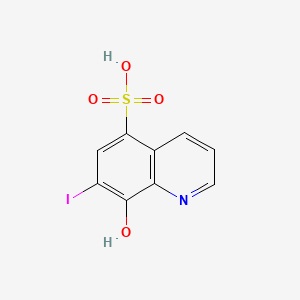

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;hydrogen carbonate;8-hydroxy-7-iodoquinoline-5-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO4S.CH2O3.Na/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2-1(3)4;/h1-4,12H,(H,13,14,15);(H2,2,3,4);/q;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXKBSAUKFCXIK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7INNaO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-90-2 |

Source

|

| Record name | Chiniofon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHINIOFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98F8Y85B6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chiniofon: A Technical Guide on its Role as an Antiprotozonal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon (8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a halogenated 8-hydroxyquinoline (B1678124) derivative historically employed as a luminal amebicide for treating intestinal infections caused by Entamoeba histolytica.[1] Its clinical utility has diminished with the advent of more potent and less toxic systemic agents. However, its study remains relevant for understanding the chemical biology of antiprotozoal compounds. The primary mechanism of action is believed to be the chelation of essential metal ions, disrupting crucial parasitic enzymatic processes.[2][3] This guide provides a consolidated technical overview of this compound, focusing on its mechanism, quantitative data, experimental evaluation, and its relationship to other bioactive quinoline (B57606) compounds.

Introduction

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer effects.[2][4] As a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol, the 8-HQ scaffold's biological action is significantly influenced by the close proximity of the hydroxyl group and the heterocyclic nitrogen. This arrangement makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents for a wide range of metal ions, a property central to their bioactivity.[2] this compound was used as an anti-amebic drug, exerting its effect by inhibiting intestinal commensal bacteria and targeting amoebic dysentery within the intestinal lumen.[1] It is notably ineffective against extra-intestinal amoebic parasites.[1]

Mechanism of Action

The antiprotozoal action of this compound is not fully elucidated but is strongly linked to its ability to function as a metal ion chelator. Protozoan parasites, like other organisms, rely on metalloenzymes for critical metabolic functions, including energy metabolism and DNA replication.

Key aspects of the proposed mechanism include:

-

Metal Ion Chelation: this compound's 8-hydroxyquinoline core efficiently binds essential divalent and trivalent metal ions, such as Fe²⁺, Fe³⁺, and Zn²⁺.[2]

-

Enzyme Inhibition: By sequestering these metal ions, this compound effectively depletes their availability for parasitic metalloenzymes. This disruption inhibits fundamental pathways of the parasite's energy metabolism, such as dehydrogenase activity, thereby halting growth and replication.

-

Disruption of Electron Transport: The chelation of iron can interfere with iron-sulfur clusters in proteins essential for the electron transport chain, further compromising the parasite's energy production.

Caption: Proposed mechanism of this compound via metal ion chelation.

Quantitative Efficacy Data

Table 1: Comparative In Vitro Efficacy Against E. histolytica

| Compound | Target/Class | EC₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|

| Metronidazole | Nitroimidazole | ~5 - 9.5 | [5][6] |

| Auranofin | Thioredoxin Reductase Inhibitor | ~0.5 | [5] |

| This compound | 8-Hydroxyquinoline | Data not prevalent in recent studies | N/A |

EC₅₀/IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. Lower values indicate higher potency.

Key Experimental Protocols

The evaluation of antiprotozoal agents like this compound typically involves standardized in vitro susceptibility assays to determine their direct effect on the parasite.

Protocol: In Vitro Susceptibility Testing of Entamoeba histolytica

-

Parasite Cultivation:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Cultures are maintained to ensure logarithmic phase growth for optimal viability during the assay.

-

-

Drug Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO) or water.[1]

-

Serial dilutions of the stock solution are made in the culture medium to achieve the desired final concentrations for testing.

-

-

Assay Setup:

-

Trophozoites are harvested and counted using a hemocytometer.

-

A defined number of parasites (e.g., 50,000 parasites/mL) are seeded into each well of a 96-well microtiter plate.[5]

-

The prepared drug dilutions are added to the wells. Control wells containing parasites with medium and/or the solvent (e.g., 0.5% DMSO) are included.[5]

-

-

Incubation:

-

The plate is incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 48 to 72 hours.

-

-

Viability Assessment:

-

Parasite viability is assessed. This can be done through various methods:

-

Microscopic Counting: Using a hemocytometer and a viability dye like trypan blue.

-

Fluorometric Assay: Using a viability reagent like AlamarBlue or CellTiter-Blue.

-

Luminometric Assay: Measuring ATP content as an indicator of metabolic activity.

-

-

-

Data Analysis:

-

The results are normalized to the control wells.

-

The drug concentration versus parasite viability is plotted, and a dose-response curve is generated using non-linear regression to calculate the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting Pyridoxal Kinase of Entamoeba histolytica Is Lethal for This Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Properties of 8-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the exploration of novel antifungal agents with unique mechanisms of action. Among the promising candidates, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives have garnered considerable attention. This technical guide provides an in-depth overview of the antifungal properties of 8-hydroxyquinoline derivatives, focusing on their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo activities. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to aid researchers in this field.

The 8-hydroxyquinoline core is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antifungal effects.[1] Its ability to chelate metal ions is a key feature contributing to its biological activity.[2][3] The versatility of the 8-HQ scaffold allows for a wide range of chemical modifications, leading to the development of derivatives with enhanced potency and reduced toxicity.[1]

Mechanism of Antifungal Action

The antifungal activity of 8-hydroxyquinoline derivatives is multifaceted, primarily targeting the fungal cell wall and cell membrane, and in some cases, interfering with essential cellular processes like DNA and RNA synthesis.[4][5]

1. Disruption of Fungal Cell Wall Integrity:

Several studies have demonstrated that 8-hydroxyquinoline derivatives can damage the fungal cell wall.[4][6] This has been observed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) mitigates the antifungal effect, indicating that the cell wall is a primary target.[4][6] Scanning electron microscopy (SEM) has provided visual evidence of this damage, revealing alterations in fungal morphology, such as irregular and rough cell walls with grooves, in treated cells.[4][6] Clioquinol (B1669181), a well-known 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans and inhibit its transition to the more virulent hyphal form.[4][6]

2. Compromising Cell Membrane Function:

In addition to targeting the cell wall, certain 8-hydroxyquinoline derivatives, particularly those with sulfonic acid substitutions, have been found to compromise the functional integrity of the cytoplasmic membrane.[4][6] This leads to increased cellular leakage of essential intracellular components, ultimately contributing to fungal cell death.[4][6] However, it has been suggested that this disruption is not due to direct binding with ergosterol (B1671047), a key component of the fungal cell membrane, but may involve the inhibition of enzymes in the ergosterol biosynthesis pathway.[7]

3. Chelation of Metal Ions:

The chelating ability of the 8-hydroxyquinoline scaffold is crucial to its antifungal activity. By binding to essential metal ions, these derivatives can disrupt the function of metalloenzymes that are vital for fungal survival and growth.[2][3] This can interfere with various metabolic pathways within the fungal cell.

4. Inhibition of Nucleic Acid Synthesis:

Some reports suggest that 8-hydroxyquinoline derivatives may also exert their antifungal effects by inhibiting enzymes involved in DNA and RNA synthesis, such as topoisomerase II and ATP synthase.[5] This dual mechanism of targeting both the cell envelope and intracellular processes makes them potent antifungal agents.

Below is a diagram illustrating the primary mechanisms of antifungal action of 8-hydroxyquinoline derivatives.

Caption: Antifungal mechanisms of 8-hydroxyquinoline derivatives.

Structure-Activity Relationship (SAR)

The antifungal potency of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring.

-

Position 8-Hydroxyl Group: The presence of a free hydroxyl group at the 8-position is generally considered crucial for antifungal activity, as it is involved in the chelation of metal ions.[8]

-

Substitutions at Position 5 and 7: Modifications at the 5 and 7 positions have been extensively studied.

-

Halogenation at these positions, as seen in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often enhances antifungal activity.[5]

-

The introduction of a sulfonic acid group at position 5 can lead to derivatives that primarily target the fungal cell membrane.[4]

-

The introduction of hydrophilic heterocyclic substituents at the 7-position has been shown to be important for antifungal activity.[8]

-

-

Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate the fungal cell wall and membrane. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.

Quantitative Data on Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various 8-hydroxyquinoline derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Candida Species

| Derivative | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida auris MIC (µg/mL) | Candida haemulonii MIC (µg/mL) | Reference(s) |

| Clioquinol | 0.031-2 | - | - | - | |

| 8-Hydroxy-5-quinolinesulfonic acid | 1-512 | - | - | - | |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | 2-1024 | - | - | - | |

| PH265 | - | - | 1 | 1 | [7] |

| PH276 | - | - | 8 | 8 | [7] |

| L14 | 0.25-1 | 0.5 | - | - | [9][10] |

| Compound 5h | 4 | - | - | - | [8] |

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Dermatophytes

| Derivative | Trichophyton rubrum MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) | Microsporum canis MIC (µg/mL) | Reference(s) |

| Clioquinol | 0.031-2 | 0.031-2 | 0.031-2 | |

| 8-Hydroxy-5-quinolinesulfonic acid | 1-512 | 1-512 | 1-512 | |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | 2-1024 | 2-1024 | 2-1024 | |

| Compound 5h | 4 | 4 | 4 | [8] |

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Cryptococcus Species

| Derivative | Cryptococcus neoformans MIC (µg/mL) | Cryptococcus gattii MIC (µg/mL) | Reference(s) |

| PH265 | 0.5-1 | 0.5-1 | [7] |

| PH276 | 0.5-4 | 1-4 | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum

-

8-Hydroxyquinoline derivatives (stock solutions in DMSO)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the 8-hydroxyquinoline derivatives and control antifungals in RPMI-1640 medium in the microtiter plates. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes, as required.

-

-

Reading the MIC:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

-

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., Vero, HaCaT)

-

96-well microtiter plates

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

8-Hydroxyquinoline derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of the 8-hydroxyquinoline derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the compound concentration.

-

Caption: Workflow for MTT Cytotoxicity Assay.

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effect of compounds on biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal inoculum

-

Biofilm growth medium (e.g., RPMI-1640 with glucose)

-

8-Hydroxyquinoline derivatives

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione (B1676200) solution

-

PBS

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Add 100 µL of a standardized fungal suspension (1 x 10^7 CFU/mL in RPMI) to the wells of a microtiter plate.

-

Incubate for 90 minutes at 37°C to allow for initial adhesion.

-

Wash the wells with PBS to remove non-adherent cells.

-

Add fresh medium with or without the 8-hydroxyquinoline derivatives and incubate for 24-48 hours to allow biofilm formation.

-

-

Biofilm Quantification:

-

Wash the biofilms with PBS.

-

Prepare the XTT-menadione solution by mixing XTT and menadione solutions.

-

Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

-

-

Absorbance Measurement:

-

Transfer the supernatant to a new plate and measure the absorbance at 490 nm.

-

-

Data Analysis:

-

A decrease in absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.

-

Conclusion

8-Hydroxyquinoline and its derivatives represent a highly promising class of antifungal agents with multifaceted mechanisms of action that include disruption of the fungal cell wall and membrane, metal ion chelation, and potential inhibition of nucleic acid synthesis. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of new derivatives with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease therapeutics. The continued exploration of 8-hydroxyquinoline derivatives holds significant potential for addressing the growing challenge of antifungal resistance.

References

- 1. scribd.com [scribd.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. academic.oup.com [academic.oup.com]

- 4. apsnet.org [apsnet.org]

- 5. scielo.br [scielo.br]

- 6. scribd.com [scribd.com]

- 7. scienceopen.com [scienceopen.com]

- 8. benchchem.com [benchchem.com]

- 9. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

Chiniofon as a Metal Chelating Agent in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon (8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a derivative of 8-hydroxyquinoline (B1678124), a class of compounds well-recognized for their potent metal chelating properties. This technical guide provides a comprehensive overview of this compound's role as a metal chelating agent in biological systems. It delves into its mechanism of action, summarizes its known biological activities with a focus on quantitative data, and provides detailed experimental protocols for its study. Furthermore, this guide illustrates key signaling pathways and experimental workflows influenced by this compound's chelating activity through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction to this compound and Metal Chelation

This compound, chemically known as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is a molecule with a high affinity for metal ions. This property is attributed to the 8-hydroxyquinoline scaffold, which acts as a bidentate chelating agent, forming stable complexes with various metal ions. In biological systems, the homeostasis of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) is crucial for a myriad of physiological processes, including enzymatic activity, signal transduction, and cellular respiration. Dysregulation of metal ion concentrations is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and microbial infections.

Metal chelating agents like this compound can modulate the concentration and availability of these metal ions, thereby influencing these biological processes. The therapeutic potential of such agents lies in their ability to sequester excess or pathologically relevant metal ions, disrupting disease progression.

Mechanism of Action: Metal Chelation

The primary mechanism of action of this compound in biological systems is its ability to form stable coordination complexes with metal ions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at position 8 form a "chelate ring" with the metal ion. The sulfonic acid group at position 5 enhances the water solubility of the molecule, while the iodo group at position 7 can influence its lipophilicity and electronic properties, potentially affecting its biological activity and cellular uptake.

The formation of these metal complexes can lead to several biological consequences:

-

Deprivation of Essential Metals for Pathogens: Microorganisms require certain metal ions as cofactors for essential enzymes. By chelating these metals, this compound can inhibit microbial growth and proliferation.

-

Modulation of Host Metal-Dependent Enzymes: The activity of many human enzymes is dependent on metal ions. This compound can either inhibit or, in some cases, enhance the activity of these enzymes by altering the availability of their metal cofactors.

-

Interference with Metal-Mediated Signaling Pathways: Metal ions can act as second messengers in various signaling cascades. By chelating these ions, this compound can modulate these pathways, affecting cellular processes like inflammation, proliferation, and apoptosis.

Quantitative Data on this compound's Biological Activity

| Fungal Strain | MIC Range (µg/mL) | Reference |

| Candida albicans | 2 - 1024 | [1][2][3] |

| Candida glabrata | 2 - 1024 | [1][2][3] |

| Candida krusei | 2 - 1024 | [1][2][3] |

| Candida parapsilosis | 2 - 1024 | [1][2][3] |

| Candida tropicalis | 2 - 1024 | [1][2][3] |

| Microsporum canis | 2 - 1024 | [1][2][3] |

| Microsporum gypseum | 2 - 1024 | [2] |

| Trichophyton mentagrophytes | 2 - 1024 | [1][2][3] |

| Trichophyton rubrum | 2 - 1024 | [2] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the metal chelating and biological activities of this compound.

Determination of Metal Chelation Stoichiometry and Stability Constants (Spectrophotometric Method)

This protocol is adapted from methods used for 8-hydroxyquinoline derivatives and can be applied to this compound.

Principle: The formation of a metal-Chiniofon complex often results in a change in the UV-Vis absorption spectrum. By monitoring this change as a function of the molar ratio of metal and ligand, the stoichiometry and stability constant of the complex can be determined.

Materials:

-

This compound (8-hydroxy-7-iodoquinoline-5-sulfonic acid)

-

Metal salt solutions (e.g., ZnCl₂, CuSO₄, FeCl₃) of known concentration

-

Buffer solutions of desired pH (e.g., acetate, phosphate)

-

UV-Vis Spectrophotometer

Procedure (Job's Method of Continuous Variation):

-

Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.

-

Prepare a series of solutions by mixing the this compound and metal salt solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration constant.

-

For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for the metal-Chiniofon complex.

-

Plot the absorbance at λ_max against the mole fraction of the ligand.

-

The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Procedure (Mole Ratio Method):

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

-

Record the absorbance of each solution at the λ_max of the complex.

-

Plot the absorbance versus the molar ratio of [this compound]/[Metal].

-

The plot will typically show two linear portions. The intersection of these lines indicates the stoichiometry of the complex.

Calculation of Stability Constant (K_f): From the spectrophotometric data, the stability constant can be calculated using various methods, such as the Benesi-Hildebrand method, which is suitable for 1:1 complexes.

Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol is based on the broth microdilution method.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

-

Fungal strains

-

Appropriate fungal culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a twofold serial dilution of the this compound stock solution in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).

-

Add the fungal inoculum to each well containing the this compound dilution.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Cellular Assay: Determination of Intracellular Zinc Concentration

This protocol utilizes a fluorescent zinc indicator to measure changes in intracellular zinc levels upon treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Fluorescent zinc indicator (e.g., FluoZin™-3, AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed the cells in a suitable format (e.g., 96-well black-walled plates or on coverslips) and allow them to adhere overnight.

-

Load the cells with the fluorescent zinc indicator according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye, which is cell-permeant.

-

Wash the cells to remove excess dye.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen zinc indicator.

-

A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls would indicate a reduction in intracellular labile zinc concentration.

-

Controls should include cells treated with a known zinc chelator (e.g., TPEN) and cells supplemented with zinc to establish the dynamic range of the indicator.

Signaling Pathways and Experimental Workflows

The metal chelating activity of this compound can impact various cellular signaling pathways that are dependent on or regulated by metal ions. Below are diagrams illustrating a potential mechanism of action and a general experimental workflow.

Caption: Proposed mechanism of this compound's action via metal chelation.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound, as a metal chelating agent, presents a compelling profile for further investigation in various biological contexts. Its demonstrated antifungal activity, coupled with the known roles of metal ions in numerous pathological processes, underscores its potential as a therapeutic agent. This guide provides a foundational understanding of this compound's mechanism of action and offers practical experimental approaches for its detailed characterization. Future research should focus on determining the specific stability constants of this compound with key biological metal ions and elucidating the precise molecular mechanisms by which its chelating activity modulates cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Chiniofon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a well-established antiprotozoal agent. This technical guide provides a comprehensive overview of its synthesis, structural analysis, and proposed mechanism of action. Detailed experimental protocols for the synthesis and various analytical techniques are presented, supported by tabulated quantitative data. Visualizations of the synthetic pathway, structural analysis workflow, and a proposed mechanism of action are included to facilitate a deeper understanding of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound (8-hydroxy-7-iodo-5-quinolinesulfonic acid) is a two-step process commencing with 8-hydroxyquinoline (B1678124). The first step involves the sulfonation of the quinoline (B57606) ring, followed by the iodination of the resulting intermediate.

Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Synthetic pathway of this compound from 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

A detailed protocol for the sulfonation of 8-hydroxyquinoline is as follows:

-

In a round-bottom flask equipped with a magnetic stirrer, add 8-hydroxyquinoline to concentrated sulfuric acid at room temperature.

-

Heat the mixture to 100-120°C and maintain this temperature for 2-3 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

The precipitate of 8-hydroxyquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid)

The subsequent iodination is performed as follows:

-

Dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of iodine and potassium iodide (Lugol's solution) dropwise with constant stirring.

-

Continue the addition until a persistent iodine color is observed.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Structural Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic and analytical techniques.

Structural Analysis Workflow

The general workflow for the structural characterization of Chiniofen is outlined below:

Caption: General workflow for the structural analysis of this compound.

Quantitative Data

| Analytical Technique | Parameter | Observed Value |

| Elemental Analysis | Carbon (%) | 30.79 |

| Hydrogen (%) | 1.72 | |

| Iodine (%) | 36.14 | |

| Nitrogen (%) | 3.99 | |

| Oxygen (%) | 18.23 | |

| Sulfur (%) | 9.13 | |

| Mass Spectrometry | Molecular Weight | 351.11 g/mol |

| Melting Point | 269-270 °C (decomposes) |

Spectroscopic Data

-

Experimental Protocol: An FTIR spectrum of solid this compound is recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disc. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Broad band around 3400-3200 |

| Aromatic C-H | ~3100-3000 |

| C=C (aromatic) | ~1600-1450 |

| S=O (sulfonic acid) | ~1350-1340 and ~1170-1150 |

| C-O | ~1260-1000 |

| C-I | ~600-500 |

-

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Data (Predicted based on structure):

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Multiplets |

| -OH | Variable, broad singlet | Singlet |

| -SO₃H | Variable, broad singlet | Singlet |

-

¹³C NMR Data (Predicted based on related structures):

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| C-I | ~80-90 |

| C-OH | ~150-160 |

| C-SO₃H | ~130-140 |

-

Experimental Protocol: The mass spectrum of this compound is obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent and introduced into the ion source.

-

Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structural fragments of the molecule. The mass spectral data for 8-Hydroxy-7-iodoquinoline-5-sulfonic acid is available in the mzCloud database, showing data acquired on a Q Exactive Orbitrap instrument.[1]

Mechanism of Action

This compound is classified as an antiprotozoal agent. While a specific molecular target or signaling pathway has not been definitively elucidated, its mechanism of action is believed to involve the disruption of essential metabolic processes within the protozoan parasite.

Proposed General Antiprotozoal Mechanism

Caption: Proposed general mechanism of antiprotozoal action of this compound.

The lipophilic nature of the 8-hydroxyquinoline core allows it to chelate metal ions, which may be crucial for the function of essential parasitic enzymes. By sequestering these metal ions, this compound could inhibit key metabolic pathways, ultimately leading to the death of the parasite. Some antiprotozoal drugs are known to damage protozoan DNA and inhibit parasite dehydrogenase activity, which are fundamental pathways of protozoan energy metabolism.

References

Chiniofon: A Historical and Technical Review of its Application in Medicine and Research

Abstract

Chiniofon (B159747), a halogenated 8-hydroxyquinoline (B1678124) derivative, holds a significant place in the history of pharmacotherapy as an early and effective agent against amoebic dysentery. This technical guide provides an in-depth review of its historical use in medicine, particularly in the treatment of intestinal amebiasis caused by Entamoeba histolytica. The document delves into its mechanism of action, historical clinical usage, and applications in scientific research. Quantitative data from historical studies are summarized, and where available, experimental protocols are detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of anti-infective therapies and the enduring relevance of early chemotherapeutic agents.

Introduction

This compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, emerged as a key therapeutic agent in the early 20th century for the treatment of amoebic dysentery, a parasitic infection caused by the protozoan Entamoeba histolytica. Before the advent of modern antibiotics and more targeted antiprotozoal drugs, this compound, often referred to by trade names such as Yatren, offered a crucial treatment option for a debilitating and often fatal disease. This document aims to provide a detailed technical overview of this compound's historical significance, its pharmacological properties, and its application in both clinical and research settings.

Chemical and Physical Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by the addition of an iodine atom at the 7th position and a sulfonic acid group at the 5th position of the quinoline (B57606) ring.

| Property | Value |

| Chemical Name | 8-hydroxy-7-iodo-5-quinolinesulfonic acid |

| Molecular Formula | C₉H₆INO₄S |

| Appearance | Yellowish powder |

| Solubility | Soluble in alkaline solutions, sparingly soluble in water |

Mechanism of Action

This compound's primary therapeutic effect is as a luminal amebicide. Its mechanism of action is believed to involve two main pathways: a direct toxic effect on the E. histolytica trophozoites in the intestinal lumen and an indirect action by modifying the intestinal flora that the amoebae depend on for survival.

The presence of iodine in the molecule is thought to be crucial for its amoebicidal activity. It is hypothesized that this compound interferes with essential enzymatic processes within the parasite, leading to its death. However, it is important to note that this compound is not effective against extra-intestinal forms of amebiasis, such as liver abscesses, as it is poorly absorbed from the gastrointestinal tract.

Caption: Proposed mechanism of this compound's amoebicidal action.

Historical Clinical Use in Amoebic Dysentery

This compound was a cornerstone in the treatment of amoebic dysentery from the 1920s through the mid-20th century. Historical clinical data, while not as rigorously controlled as modern trials, provide valuable insights into its efficacy and administration.

Dosage and Administration

Historical texts indicate that this compound was typically administered orally in tablet form. A common regimen for adults consisted of:

-

Dosage: 0.25 to 1.0 gram, three times daily.

-

Duration: 7 to 14 days.

For children, the dosage was adjusted based on age and weight. Due to its irritant nature, it was often recommended to be taken after meals.

Clinical Efficacy

A 1947 study by Arnett provided a comparative analysis of this compound against other amoebicidal agents of the era for the treatment of asymptomatic carriers of E. histolytica. While specific cure rates from this single study are not detailed in readily available abstracts, the inclusion of this compound in such comparative studies underscores its clinical relevance at the time.

| Study (Year) | Drug(s) | Population | Key Findings (Qualitative) |

| Arnett (1947)[1] | This compound, Carbarsone, Vioform | Asymptomatic carriers of E. histolytica | Compared the efficacy of the three drugs in clearing protozoal infections. |

Note: Access to the full text of historical articles is limited, preventing a more detailed quantitative summary.

Adverse Effects

While generally considered effective for its time, this compound was not without side effects. The most commonly reported adverse effect was diarrhea, which could be severe in some cases. Other reported side effects included:

-

Nausea and vomiting

-

Abdominal cramps

-

Headache

-

Pruritus (itching)

The risk of iodine toxicity was also a concern with prolonged or high-dose therapy.

Use in Research

Beyond its clinical applications, this compound and its parent compound, 8-hydroxyquinoline, have been utilized in various research contexts.

In Vitro Studies

In vitro studies were fundamental in elucidating the amoebicidal properties of this compound. A typical experimental workflow to assess its efficacy against E. histolytica would involve the following steps:

References

The Multifaceted Biological Activities of Halogenated 8-Hydroxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated 8-hydroxyquinolines are a class of heterocyclic compounds that have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological effects of these compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

8-Hydroxyquinoline (B1678124) and its halogenated derivatives are privileged scaffolds in medicinal chemistry, known for their ability to chelate metal ions, which is central to many of their biological functions. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinoline (B57606) ring system significantly modulates their physicochemical properties and biological potency. This guide explores the diverse therapeutic potential of these compounds, underpinned by their complex mechanisms of action.

Anticancer Activity

Halogenated 8-hydroxyquinolines have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. Their anticancer activity is often attributed to their ability to act as metal ionophores, disrupting intracellular metal homeostasis, inhibiting crucial cellular processes, and inducing apoptotic cell death.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated 8-hydroxyquinolines against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol (B1669181) (5-Chloro-7-iodo-8-hydroxyquinoline) | Raji (Lymphoma) | Low µM range | [1] |

| Clioquinol | HCT116 (Colon) | 22.7 | [2] |

| Clioquinol | MCF-7 (Breast) | 4.12 | [2] |

| Clioquinol | HeLa (Cervical) | 30.98 | [2] |

| 5,7-Dichloro-8-hydroxyquinoline | A549 (Lung) | 5.6 | [2] |

| 5,7-Dichloro-8-hydroxyquinoline | HepG2 (Liver) | - | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 18.7 | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | 16.5 | [2] |

| 5-Chloro-8-hydroxyquinoline | Raji (Lymphoma) | Micromolar range | [1] |

| 5,7-Diiodo-8-hydroxyquinoline | Raji (Lymphoma) | Micromolar range | [1] |

Mechanisms of Anticancer Action

Two prominent mechanisms of anticancer activity for halogenated 8-hydroxyquinolines, particularly clioquinol, are the inhibition of the NF-κB signaling pathway and the induction of lysosomal disruption.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Clioquinol has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and survival.

Clioquinol can act as a zinc ionophore, transporting zinc ions into the cell and specifically into lysosomes.[3] This influx of zinc disrupts lysosomal membrane integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering apoptosis.[3]

Antimicrobial Activity

Halogenated 8-hydroxyquinolines possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often linked to their ability to chelate essential metal ions required for microbial growth and enzymatic activity.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of several halogenated 8-hydroxyquinolines against various microbial strains.

| Compound | Microbial Strain | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44-13.78 | [4] |

| 8-Hydroxyquinoline | Escherichia coli | 13.78–881.79 | [4] |

| Clioquinol | Gram-negative bacteria | High antigrowth activity | [4] |

| Clioquinol | Trichophyton rubrum | 0.25 µg/mL | [5] |

| Clioquinol | Trichophyton mentagrophytes | - | [5] |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 | [4] |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | [4] |

| 5,7-Dichloro-8-hydroxyquinoline | Gram-positive bacteria | 5.57–89.09 | [4] |

| Iodoquinol | Gram-positive bacteria | Weaker activity | [4] |

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of halogenated 8-hydroxyquinolines is believed to be their chelation of essential metal ions, such as iron, zinc, and copper, which are vital cofactors for many microbial enzymes. By sequestering these ions, the compounds inhibit critical metabolic pathways, leading to the cessation of growth and eventual cell death.

Neuroprotective and Neurotoxic Effects

The role of halogenated 8-hydroxyquinolines in the central nervous system is complex, exhibiting both neuroprotective and neurotoxic potential depending on the specific compound, concentration, and cellular context.

Quantitative Neuroprotective Data

The following table summarizes some of the observed neuroprotective effects of 8-hydroxyquinoline and its derivatives.

| Compound | Cell Line | Insult | Concentration | Result | Reference |

| 8-Hydroxyquinoline | SH-SY5Y | High Glucose (120 mM) | 1 µM | Increased cell viability to 86.89 ± 3.06% | [6] |

| Clioquinol | SH-SY5Y | High Glucose (120 mM) | 1 µM | Significantly increased cell viability to 93.35 ± 0.89% | [6] |

| Clioquinol | SKN-AS | H₂O₂ (400 µM) | 20-50 µM | Potent protective effect against oxidative stress | [7] |

Mechanisms of Neuroactivity

The neuroprotective effects of compounds like clioquinol are often attributed to their ability to modulate metal homeostasis in the brain, which is dysregulated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[8] By chelating excess metal ions, these compounds can inhibit the formation of toxic protein aggregates and reduce oxidative stress.[8] Conversely, the historical neurotoxicity associated with clioquinol (subacute myelo-optic neuropathy, SMON) highlights the critical importance of dose and systemic exposure.[9] The neurotoxic effects may also be linked to oxidative mechanisms.[9]

One of the pathways implicated in the neuroprotective effects of clioquinol is the Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated 8-hydroxyquinolines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the halogenated 8-hydroxyquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the halogenated 8-hydroxyquinoline. Also, prepare a control plate with no antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot a small, defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with the halogenated 8-hydroxyquinoline and/or a stimulant (e.g., TNF-α) for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Acridine (B1665455) Orange Staining for Lysosomal Integrity

Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes.

Protocol:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Staining: Incubate the cells with a low concentration of acridine orange (e.g., 1-5 µg/mL) in complete medium for 15-20 minutes at 37°C.

-

Washing: Wash the cells with PBS or phenol (B47542) red-free medium to remove excess dye.

-

Treatment: Treat the cells with the halogenated 8-hydroxyquinoline.

-

Imaging: Visualize the cells using a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange will emit red fluorescence. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.

-

Analysis: The ratio of red to green fluorescence can be quantified to assess lysosomal integrity.

Conclusion

Halogenated 8-hydroxyquinolines represent a versatile class of compounds with significant therapeutic potential across various disease areas. Their biological activities are intricately linked to their ability to modulate metal ion homeostasis and interfere with key cellular signaling pathways. This guide provides a foundational understanding of their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic index for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lume.ufrgs.br [lume.ufrgs.br]

- 6. benchchem.com [benchchem.com]

- 7. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiniofon: A Technical Guide to its Renewed Potential in Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiniofon, a halogenated 8-hydroxyquinoline (B1678124) derivative first introduced in the early 20th century, represents a compelling subject for modern parasitology research. Historically utilized for the treatment of intestinal amoebiasis, its full potential, mechanism of action, and broader spectrum of activity remain underexplored by contemporary standards. This technical guide provides an in-depth overview of this compound, its proposed molecular mechanisms, and detailed protocols for its re-evaluation as a potential antiparasitic agent. As the threat of drug resistance grows, revisiting established compounds like this compound with modern methodologies offers a pragmatic and accelerated pathway to novel therapeutic strategies. This document serves as a foundational resource for researchers aiming to investigate this compound's efficacy against a range of protozoan parasites.

Introduction to this compound

This compound (also known as Yatren or 8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a synthetic antimicrobial compound belonging to the 8-hydroxyquinoline class. It was historically employed as a luminal amoebicide, acting directly on Entamoeba histolytica trophozoites in the intestinal tract.[1] While its use has been largely superseded by nitroimidazoles like metronidazole, the unique biochemical pathways of many parasites, coupled with the known mechanisms of 8-hydroxyquinolines, suggest that this compound and its derivatives could be repurposed or re-examined for a wider range of parasitic diseases, including leishmaniasis, trypanosomiasis, and schistosomiasis.

The primary appeal of reinvestigating this compound lies in the established safety profile of the 8-hydroxyquinoline class and their distinct mechanism of action, which may be effective against parasite strains resistant to current therapies.

Proposed Mechanism of Action

The biological activity of 8-hydroxyquinolines, including this compound, is intrinsically linked to their ability to chelate metal ions.[2][3] This property is central to their antiparasitic effects. The proposed mechanism involves two key stages:

-

Metal Ion Chelation: this compound's structure allows it to bind to essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), forming stable complexes. This sequestration disrupts the parasite's metal homeostasis, which is critical for the function of numerous metabolic enzymes.[4]

-

Enzyme Inhibition: Many essential parasitic enzymes are metalloenzymes. By chelating the metal cofactors, this compound can effectively inhibit their activity. A primary target in several flatworm and protozoan parasites is the Thioredoxin Glutathione Reductase (TGR) enzyme.[5][6][7] TGR is a crucial component of the parasite's antioxidant defense system, protecting it from oxidative stress generated by the host's immune response. Inhibition of TGR leads to a buildup of reactive oxygen species (ROS), causing significant cellular damage and parasite death.[8][9]

The following diagram illustrates this proposed signaling pathway.

Quantitative Data for Comparative Analysis

| Compound | Parasite Strain | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| Metronidazole | E. histolytica HM-1:IMSS | N/A | ~5 - 9 | [10][11] |

| Tinidazole | E. histolytica (Clinical Isolates) | NBT Reduction | 10.2 - 13.2 | |

| Emetine | E. histolytica (Clinical Isolates) | NBT Reduction | 29.9 - 32.8 | |

| Chloroquine | E. histolytica (Clinical Isolates) | NBT Reduction | 15.5 - 28.9 | |

| Auranofin | E. histolytica | High-Throughput Screen | 0.5 | [6] |

| (-)-Epicatechin | E. histolytica | N/A | 1.9 µg/mL |

Experimental Protocols for Re-evaluation

To systematically assess the potential of this compound in modern parasitology, a series of standardized in vitro and in vivo experiments are required. The following protocols are based on established methodologies for testing anti-amoebic compounds.

In Vitro Cultivation of Entamoeba histolytica

A prerequisite for in vitro testing is the axenic (free from other living organisms) culture of E. histolytica trophozoites.

-

Culture Medium: TYI-S-33 medium is the standard for axenic cultivation.

-

Culture Conditions: Trophozoites are grown as adherent cultures in borosilicate glass screw-cap tubes at 35-37°C.[11] Tubes should be filled almost to the top to create a microaerophilic environment.

-

Subculturing Protocol:

-

Select a 48-72 hour-old culture that has reached approximately 80% confluence.

-

Detach the adherent trophozoites by chilling the culture tube in an ice-water bath for 5-10 minutes.[11]

-

Invert the tube gently several times to create a uniform suspension of amoebae.

-

Aseptically transfer a defined volume (e.g., 1 mL for a 1:15 dilution) of the suspension into a new tube containing fresh, pre-warmed TYI-S-33 medium.

-

Incubate the new culture at 35-37°C. Subculturing should be performed every 2-3 days.

-

In Vitro Anti-Amoebic Activity Assay

The following workflow outlines the process for determining the IC₅₀ of this compound against E. histolytica.

Detailed Methodology (Nitroblue Tetrazolium - NBT Assay):

-

Preparation of Trophozoites: Harvest E. histolytica trophozoites from a 48-hour culture as described above. Wash the cell pellet with pre-warmed, incomplete medium and resuspend. Adjust the cell concentration to 3 x 10⁵ parasites/mL using a hemocytometer.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in TYI-S-33 medium in a 96-well microtiter plate. Include wells for a negative control (medium + solvent) and a positive control (e.g., metronidazole).

-

Incubation: Add 100 µL of the prepared trophozoite suspension to each well. Incubate the plate at 37°C for 48 hours.

-

Viability Staining: Add a solution of Nitroblue Tetrazolium (NBT) to each well. Incubate for an additional 2-3 hours at 37°C. Viable amoebae will metabolically reduce the yellow NBT to a blue formazan (B1609692) product.

-

Data Acquisition: Measure the optical density (absorbance) of each well using a microplate spectrophotometer.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of parasite viability) by plotting the inhibition data against the log of the drug concentration and fitting to a dose-response curve.

In Vivo Efficacy Evaluation (Animal Models)

Should in vitro results prove promising, evaluation in established animal models of amoebiasis is the logical next step.

-

Intestinal Amoebiasis Model: Mouse or hamster models are commonly used. A "washed-closed cecal loop" model in hamsters or guinea pigs involves the surgical creation of a closed loop in the cecum, into which a defined number of axenic trophozoites are inoculated. In mice, direct intracecal inoculation can establish a chronic infection that mirrors human disease. Efficacy is typically measured by parasite burden in the cecum and reduction in inflammation and tissue damage.

-

Amoebic Liver Abscess (ALA) Model: This model, typically established in gerbils or hamsters, involves the direct intrahepatic inoculation of virulent E. histolytica trophozoites. Therapeutic efficacy is assessed by measuring the size and weight of the liver abscesses and quantifying the parasite load within the abscess.

Future Directions and Potential Applications

The re-evaluation of this compound should not be limited to its historical target, E. histolytica. Its proposed mechanism of action suggests broader potential.

-

Drug Repurposing: The protocols outlined here can be adapted to screen this compound against a panel of other protozoan parasites, particularly those where TGR is a validated drug target, such as Schistosoma, Leishmania, and Trypanosoma species.

-

Combination Therapy: Investigate the synergistic effects of this compound with existing antiparasitic drugs. A combination therapy could potentially lower the required dosage of each drug, reducing toxicity and mitigating the development of resistance.

-

Derivative Synthesis: The 8-hydroxyquinoline scaffold is amenable to chemical modification. Modern medicinal chemistry techniques could be used to synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a valuable, yet overlooked, compound in the landscape of antiparasitic drug discovery. Its historical precedent as an effective amoebicide, combined with a plausible and distinct mechanism of action targeting parasite-specific redox pathways, provides a strong rationale for its re-investigation. By applying modern, standardized experimental protocols as detailed in this guide, researchers can generate the quantitative data needed to accurately assess this compound's potential. This exploration may not only yield a repurposed therapeutic but could also provide a foundational scaffold for the development of a new generation of broad-spectrum antiparasitic agents.

References

- 1. In vitro susceptibility of Entamoeba histolytica to fluoroquinolones, nitrofurans and other antiamebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correction: Recent advances in the diagnosis and management of amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoebiasis: Advances in Diagnosis, Treatment, Immunology Features and the Interaction with the Intestinal Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Global Burden, New Diagnostics, and Current Therapeutics for Amebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A systematic review of anti-Entamoeba histolytica activity of medicinal plants published in the last 20 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entamoeba histolytica: a snapshot of current research and methods for genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia - Obaid - Russian Journal of Infection and Immunity [iimmun.ru]

An In-depth Technical Guide to Investigating the Cytotoxicity of Chiniofon on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, chemically known as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is a compound belonging to the quinoline (B57606) family. Quinoline derivatives have garnered significant interest in pharmacological research due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This guide provides a comprehensive technical overview of the methodologies used to investigate the cytotoxic effects of this compound on mammalian cells. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust cytotoxicity studies.

While direct and extensive cytotoxic data for this compound is limited in publicly available literature, this guide draws upon established protocols and findings from studies on closely related quinoline derivatives to provide a foundational understanding. The experimental protocols detailed below are standard methods for assessing cytotoxicity and can be adapted for the specific investigation of this compound.

Quantitative Cytotoxicity Data of Related Quinoline Derivatives

To provide a comparative context for the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against a range of mammalian cancer cell lines. It is important to note that these values can vary based on the cell line, exposure time, and specific assay conditions.[3][4][5]

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 | Liver Cancer | 3.3 (µg/mL) | Not Specified | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 | Colon Cancer | 23 (µg/mL) | Not Specified | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | Breast Cancer | 3.1 (µg/mL) | Not Specified | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 | Lung Cancer | 9.96 (µg/mL) | Not Specified | [5] |

| 7-methylquinoline and 5-methylquinoline (B1294701) (mixture) | Caco-2 | Colorectal Adenocarcinoma | 2.62 | Not Specified | [3] |

| 7-methyl-8-nitro-quinoline | Caco-2 | Colorectal Adenocarcinoma | 1.87 | Not Specified | [3] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | Colorectal Adenocarcinoma | 0.53 | Not Specified | [3] |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | Colorectal Adenocarcinoma | 1.14 | Not Specified | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | Promyelocytic Leukemia | 19.88 (µg/mL) | Not Specified | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 | Histiocytic Lymphoma | 43.95 (µg/mL) | Not Specified | [4] |

Experimental Protocols

A thorough investigation of cytotoxicity involves multiple assays to assess different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis.

Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate mammalian cell lines based on the research question (e.g., cancer cell lines for anti-cancer studies, normal cell lines for general toxicity).

-

Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).

-

Cell Seeding and Treatment: Seed the cells in multi-well plates at a predetermined optimal density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated cells as negative controls.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Incubation with MTT: Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of cells and medium).

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[8][9][10]

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Cell Harvesting: Following treatment, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxicity of this compound.